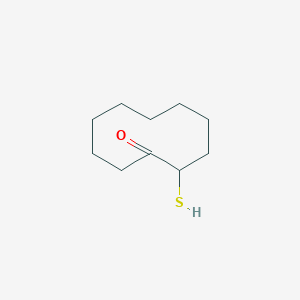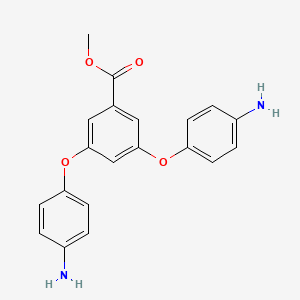![molecular formula C22H26O7Si2 B14235857 Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane CAS No. 395069-07-5](/img/structure/B14235857.png)
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane is a complex organosilicon compound It features a unique structure with both acetic acid and phenylethynyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane typically involves multiple steps. One common method includes the reaction of acetic acid with a silane precursor that contains phenylethynyl groups. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems can be employed to optimize the production process.
化学反応の分析
Types of Reactions
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl groups can yield phenylacetic acid derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学的研究の応用
Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It finds applications in the production of advanced materials, such as coatings, adhesives, and sealants.
作用機序
The mechanism of action of acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen or nitrogen atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
類似化合物との比較
Similar Compounds
Acetic acid, hydroxy-, methyl ester: This compound has a simpler structure and different reactivity compared to acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane.
Acetic acid, methyl ester: Another simpler ester with distinct properties and applications.
Uniqueness
This compound is unique due to its combination of acetic acid and phenylethynyl groups attached to a silicon atom. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
395069-07-5 |
|---|---|
分子式 |
C22H26O7Si2 |
分子量 |
458.6 g/mol |
IUPAC名 |
acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C18H18O3Si2.2C2H4O2/c1-22(19,15-13-17-9-5-3-6-10-17)21-23(2,20)16-14-18-11-7-4-8-12-18;2*1-2(3)4/h3-12,19-20H,1-2H3;2*1H3,(H,3,4) |
InChIキー |
QCRFVFTZQTXYFK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C[Si](C#CC1=CC=CC=C1)(O)O[Si](C)(C#CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


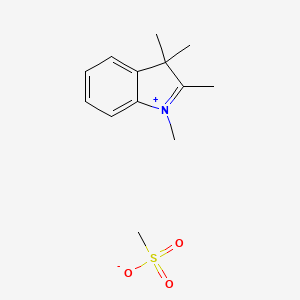
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)


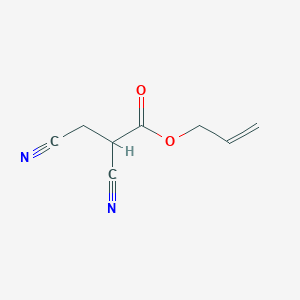
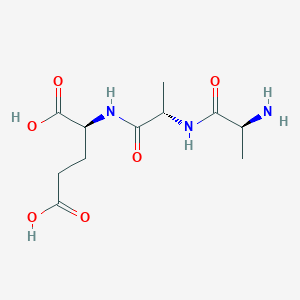
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
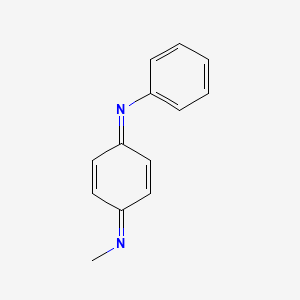
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
